N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O4S and its molecular weight is 432.42. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives similar to "N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide" have been synthesized and evaluated for their biological activities. For instance, synthesis and docking studies of novel thiourea derivatives bearing benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, with some compounds exerting high activity. This highlights the potential of such compounds in the development of new antituberculosis drugs (Ghorab et al., 2017).
Material Science Applications
In material science, complexes based on sulfamethoxazole , an analog structure, have been synthesized, showing structure diversity, luminescence, and antibacterial properties. This indicates the utility of such compounds in developing new materials with potential applications in luminescent markers or antibacterial coatings (Feng et al., 2021).
Biochemical Applications
From a biochemical perspective, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated as potent inhibitors of human carbonic anhydrase, which is implicated in various diseases such as glaucoma, epilepsy, obesity, and cancer. This underscores the relevance of such compounds in therapeutic applications targeting these diseases (Lolak et al., 2019).
Properties
IUPAC Name |
N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-12-10-13(23-16(22-12)24-6-8-27-9-7-24)11-21-29(25,26)15-4-2-14(3-5-15)28-17(18,19)20/h2-5,10,21H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEGJGSNEAWKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.